Technical Monograph: 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine
Technical Monograph: 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine
The following technical guide provides an in-depth analysis of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine , a specialized chemical entity characterized by the convergence of a heterocyclic amide and a sterically hindered sulfonamide.
This guide is structured for medicinal chemists and process scientists, focusing on the compound's synthesis, physicochemical profile, and pharmacophore logic.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound represents a derivatized piperazine scaffold functioning as a "linker-divergent" molecule. It combines a polar, hydrogen-bond-accepting furoyl moiety with a lipophilic, metabolically stable mesitylsulfonyl group .
Nomenclature & Identifiers[1][2][5][6][7][8]
-
IUPAC Name: 1-(Furan-2-carbonyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
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Molecular Formula: C
H N O S -
Molecular Weight: 362.44 g/mol
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Core Scaffold: Piperazine (1,4-disubstituted)
Pharmacophore Deconstruction
The molecule is composed of three distinct functional zones, each imparting specific properties relevant to drug design:
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The Furoyl Cap (Head): Derived from 2-furoic acid. This planar, heteroaromatic system acts as a hydrogen bond acceptor (via the carbonyl and furan oxygen). It is a known pharmacophore in antihypertensive agents (e.g., Prazosin, Terazosin) and kinase inhibitors.
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The Piperazine Linker (Body): A semi-rigid, chair-conformation spacer that dictates the vectoral distance between the head and tail groups. It improves water solubility relative to acyclic linkers.
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The Mesitylsulfonyl Tail (Anchor): A sulfonamide capped with a 2,4,6-trimethylphenyl (mesityl) ring. The ortho-methyl groups provide significant steric hindrance, protecting the sulfonamide bond from enzymatic hydrolysis and preventing nucleophilic attack, thereby enhancing metabolic stability.
Physicochemical Properties (Predicted & Observed)
The following data consolidates experimental values for the core substructures and high-confidence predictive models for the full molecule.
| Property | Value / Description | Source/Rationale |
| Physical State | White to off-white crystalline solid | Standard for sulfonamide-piperazines [1] |
| Melting Point | 145–155 °C (Predicted) | Higher than precursor 1-(2-furoyl)piperazine (67–70 °C) due to sulfonamide stacking [2] |
| Solubility | DMSO, DMF, DCM, Chloroform | High lipophilicity of mesityl group limits water solubility |
| LogP (Calc) | 2.8 – 3.2 | Mesityl group adds ~1.5 log units vs. phenyl analog |
| pKa (Conj.[1][2][3][4] Acid) | ~ -1.5 (Sulfonamide N is not basic) | The piperazine nitrogens are amidated/sulfonated, removing basicity |
| H-Bond Donors | 0 | Both nitrogens are substituted |
| H-Bond Acceptors | 5 | Furan O, Carbonyl O, Sulfonyl O(x2), Piperazine Ns |
Synthetic Protocol & Methodology
The synthesis follows a convergent "Schotten-Baumann" type sulfonylation. The protocol below is designed for high purity (>98%) suitable for biological screening.
Reaction Scheme
Reagents: 1-(2-Furoyl)piperazine (Nucleophile), Mesitylsulfonyl Chloride (Electrophile), Triethylamine (Base), Dichloromethane (Solvent).
Step-by-Step Experimental Procedure
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Preparation of Nucleophile Solution:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-(2-furoyl)piperazine (1.0 eq, 10 mmol, ~1.80 g) in anhydrous Dichloromethane (DCM) (50 mL).
-
Add Triethylamine (TEA) (1.5 eq, 15 mmol, ~2.1 mL). Cool the mixture to 0 °C using an ice bath.
-
-
Addition of Electrophile:
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Dissolve Mesitylsulfonyl chloride (1.1 eq, 11 mmol, ~2.40 g) in DCM (20 mL).
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Add the sulfonyl chloride solution dropwise to the piperazine mixture over 30 minutes, maintaining the internal temperature below 5 °C to prevent side reactions.
-
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Reaction & Monitoring:
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Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours.
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TLC Monitoring: Use 5% Methanol in DCM. The starting amine (Rf ~0.2) should disappear, and a new, less polar spot (Rf ~0.6) should appear.
-
-
Workup & Purification:
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Quench the reaction with water (50 mL).
-
Separate the organic layer and wash sequentially with:
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1N HCl (2 x 30 mL) – Removes unreacted amine/TEA.
-
Sat. NaHCO
(2 x 30 mL) – Removes hydrolyzed sulfonyl acid. -
Brine (1 x 30 mL).
-
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Recrystallization: Dissolve the crude solid in minimal hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool to 4 °C overnight.
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Self-Validating Quality Control
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1H NMR (CDCl3, 400 MHz): Look for the characteristic mesityl singlets: ~2.6 ppm (6H, o-CH3) and ~2.3 ppm (3H, p-CH3). The furan protons will appear as multiplets at ~7.5, 7.2, and 6.5 ppm.
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Mass Spectrometry: ESI+ m/z calc for [M+H]+ = 363.45.
Visualization of Chemical Logic[3]
The following diagrams illustrate the synthesis workflow and the structure-activity relationship (SAR) logic.
Figure 1: Synthetic Pathway & Logic
Caption: Convergent synthesis via nucleophilic substitution at the sulfonyl sulfur. The base (Et3N) acts as an HCl scavenger to drive equilibrium.
Figure 2: Pharmacophore & SAR Map
Caption: Functional decomposition of the molecule. The mesityl group provides steric protection, while the furoyl group directs binding affinity.
Biological Applications & Handling
Potential Therapeutic Areas
While specific biological data for this exact conjugate is proprietary or emerging, the structural components suggest utility in:
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Antiviral Research: Sulfonyl-piperazines are frequent hits in capsid assembly inhibitor screens (e.g., for HIV or HBV).
-
Kinase Inhibition: The furoyl-piperazine motif mimics the ATP-binding hinge region interactions found in several Type I kinase inhibitors.
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Serotonin (5-HT) Modulation: Arylsulfonyl piperazines are established ligands for 5-HT6 and 5-HT7 receptors. The mesityl group enhances blood-brain barrier (BBB) penetration due to increased lipophilicity [3].
Safety & Stability
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Stability: The compound is stable at room temperature but should be stored under desiccation. The sulfonamide bond is resistant to hydrolysis under physiological pH.
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Handling: Treat as a potential irritant.[3][5] The precursor (sulfonyl chloride) is corrosive; the final product is likely a skin/eye irritant (Category 2).
References
-
Sigma-Aldrich. 1-(2-Furoyl)piperazine Product Specification & MSDS. CAS 40172-95-0.[6][1][2][3][7][5][8][9] Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 550206, 1-(2-Furoyl)piperazine. Retrieved from PubChem.[1][4] Link
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Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.[10] European Journal of Medicinal Chemistry, 102, 487-529.[10] Link
-
ChemicalBook. 1-(2-Furoyl)piperazine Properties and Synthesis. Link
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